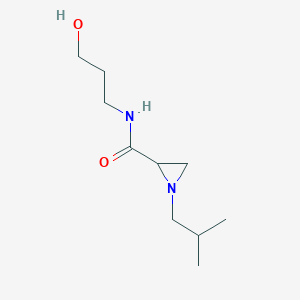
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system and blocks its effects. The nitroxyl radical formed by the reaction of N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide and NO can be detected using electron paramagnetic resonance (EPR) spectroscopy, making it a useful tool for studying NO in biological systems.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of NO in vasodilation, neurotransmission, and immune response. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been used to study the role of NO in cancer, inflammation, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its specificity for NO. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide reacts with NO to form a stable nitroxyl radical, which can be easily detected using EPR spectroscopy. This makes N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide a useful tool for studying the role of NO in biological systems. However, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has some limitations. It can react with other reactive oxygen species (ROS), such as superoxide, which can interfere with its ability to scavenge NO. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new NO scavengers that are more specific and less toxic than N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. Another area of research is the use of N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in the study of NO in different biological systems, such as the cardiovascular system, the nervous system, and the immune system. Additionally, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be used to study the role of NO in different diseases, such as cancer, inflammation, and neurodegenerative diseases. Overall, N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a useful tool for studying the role of NO in biological systems, and there is much potential for future research in this area.
Méthodes De Synthèse
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-thienyl isocyanate with 3-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been used to study the role of NO in these processes by scavenging NO and blocking its effects.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(15-8-9-3-1-5-14-7-9)13-16-11(17-19-13)10-4-2-6-20-10/h1-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMLLVUPICSROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)
![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)

![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)

